Rocuronium is a nondepolarizing neuromuscular blocking agent widely used in clinical anesthesia. It is known for its rapid onset and intermediate duration of action, making it a suitable alternative to succinylcholine for rapid sequence intubation. Rocuronium's pharmacological profile is characterized by its minimal cardiovascular effects and its ability to be reversed with cholinesterase inhibitors3.
Rocuronium has been observed to have a direct relaxant effect on vascular smooth muscle. In isolated rat thoracic aorta studies, rocuronium was found to shift the cumulative concentration-effect curves of phenylephrine, a vasoconstrictor, to the right, indicating a relaxation effect on the smooth muscle. This suggests that rocuronium can directly cause relaxation of isolated vascular smooth muscles, which may contribute to its cardiovascular stability during anesthesia2.
Clinically, rocuronium is primarily used for facilitating tracheal intubation and providing skeletal muscle relaxation during surgery. Its rapid onset, comparable to succinylcholine, allows for good-to-excellent intubating conditions within 1 minute after administration at doses two times the ED95 (600 micrograms/kg). The duration of action is similar to that of vecuronium, with a shorter duration in children compared to adults. Rocuronium's stable cardiovascular profile and reversibility with cholinesterase inhibitors make it a valuable agent for rapid sequence intubation without significant delays in the recovery of neuromuscular function3.
17-Desacetyl Rocuronium is classified as a neuromuscular blocking agent and is primarily derived from the metabolism of Rocuronium. Rocuronium itself is an aminosteroid compound, which acts by blocking nicotinic acetylcholine receptors at the neuromuscular junction, thereby inhibiting muscle contraction. The chemical formula for 17-Desacetyl Rocuronium is with a molecular weight of approximately 567.64 g/mol .
The synthesis of 17-Desacetyl Rocuronium occurs naturally within the body as a metabolic process following the administration of Rocuronium. The primary pathway involves hepatic enzymes that catalyze the hydrolysis of Rocuronium to form this metabolite. The specific enzymatic reactions are not fully elucidated in the literature, but it is understood that cytochrome P450 enzymes play a significant role in this metabolic conversion .
The molecular structure of 17-Desacetyl Rocuronium can be described as follows:
The three-dimensional conformation and stereochemistry are critical for its interaction with acetylcholine receptors, although specific stereochemical data are less frequently reported compared to the parent compound .
17-Desacetyl Rocuronium primarily participates in metabolic reactions as it is formed from Rocuronium. Its interactions are largely limited to the pharmacokinetic processes in the liver, where it undergoes further metabolism or excretion. The metabolic pathway includes:
The pharmacological activity of 17-Desacetyl Rocuronium is significantly lower than that of Rocuronium, making it less relevant in therapeutic applications .
The mechanism of action for 17-Desacetyl Rocuronium follows that of its parent compound, albeit with reduced efficacy. It functions as an antagonist at the neuromuscular junction by binding to nicotinic acetylcholine receptors, preventing acetylcholine from eliciting muscle contraction.
Key physical and chemical properties of 17-Desacetyl Rocuronium include:
While primarily a metabolite, understanding 17-Desacetyl Rocuronium has implications in clinical pharmacology:
17-Desacetyl rocuronium (CAS 119302-86-2) is a monoquaternary aminosteroid with the systematic name 1-[(1R,2S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-1,7-dihydroxy-9a,11a-dimethyl-8-(morpholin-4-yl)-hexadecahydro-1H-cyclopenta[a]phenanthren-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-1-ium bromide. Its molecular formula is C₃₀H₅₁BrN₂O₃, yielding a molecular weight of 567.64 g/mol [2] [4]. The compound features a complex stereochemistry derived from the androstane skeleton, with critical chiral centers at positions 2, 3, 5, 13, 16, and 17. The absence of an acetyl group at C17 distinguishes it from its parent compound, rocuronium [4] [5].
The structure integrates two key moieties:
Stereoisomerism is rigidly defined, with all ring junctions (trans-fused A/B, cis-fused B/C, trans-fused C/D) and fixed substituent orientations confirmed via NMR and X-ray crystallography [4] [5]. No naturally occurring isomers are reported, though synthetic modifications at C17 could theoretically generate epimers.
17-Desacetyl rocuronium is a crystalline solid typically handled as a bromide salt. Its physicochemical profile is summarized below:
Table 1: Physicochemical Properties of 17-Desacetyl Rocuronium
Property | Value | Method |
---|---|---|
Water Solubility | 0.000311 mg/mL (predicted) | ALOGPS [3] |
logP (Partition Coefficient) | 1.7 (predicted) | ALOGPS [3] |
logS (Solubility) | -6.3 (poor solubility) | ALOGPS [3] |
pKa (Strongest Basic) | 7.96 | Chemaxon [3] |
Hygroscopicity | Moderate (quaternary ammonium salt) | Inferred [4] |
The compound exhibits limited water solubility due to its hydrophobic steroidal backbone and cationic charge. It demonstrates stability under standard storage conditions (-20°C), but aqueous solutions may degrade under extreme pH or prolonged heat. The bromide counterion contributes to moderate hygroscopicity, necessitating desiccated storage [4] [7].
Nuclear Magnetic Resonance (NMR)
While explicit chemical shifts are not fully detailed in the sources, the InChI Key (KJLODZNGZVUFDC-DSBFZBMTSA-M) and SMILES string ([Br-].C[C@]12CC[C@H]3C@@H[C@@H]1CC@@H[N+]1(CC=C)CCCC1) encode stereochemical assignments for all chiral centers [3] [4]. Typical NMR features include:
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry
High-resolution mass spectrometry confirms a monoisotopic mass of 566.3083 Da for the cation (C₃₀H₅₁N₂O₃⁺) and characteristic bromine isotope patterns [3]. Collision Cross Section (CCS) values aid identification in chromatographic separations:
Table 2: Mass Spectrometric and Chromatographic Descriptors
Adduct | CCS Value (Ų) | Prediction Method |
---|---|---|
[M-H]⁻ | 217.696 | DeepCCS 1.0 [3] |
[M+H]⁺ | 219.997 | DeepCCS 1.0 [3] |
[M+Na]⁺ | 225.752 | DeepCCS 1.0 [3] |
Fragmentation patterns include cleavage of the C-N bond between the steroid and pyrrolidinium groups (m/z 460) and loss of morpholine (m/z 382) [3] [8].
X-ray crystallography reveals a rigid, bent steroid nucleus with the pyrrolidinium group oriented perpendicular to the ring system. The morpholine ring adopts a chair conformation, while the pyrrolidinium group maintains planarity around the quaternary nitrogen [4] [5].
Key conformational features:
Computational models (Chemaxon) predict a polar surface area of 52.93 Ų and refractivity of 152.5 m³·mol⁻¹, consistent with limited membrane permeability [3].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4